molecular formula C8H8N2O4 B13249749 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid

4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13249749
M. Wt: 196.16 g/mol
InChI Key: JOMQSANWNSPUHU-NSCUHMNNSA-N
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Description

4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of carboxylic acid groups at both ends of the molecule makes it highly reactive and versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by the introduction of carboxylic acid groups through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: The pyrazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the pyrazole ring, enhancing its chemical diversity.

Scientific Research Applications

4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with carboxylic acid groups, such as:

  • 4-[(1E)-2-Carboxyeth-1-en-1-yl]-2-methyl-1H-pyrazole-5-carboxylic acid
  • 4-[(1E)-2-Carboxyeth-1-en-1-yl]-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

What sets 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid apart is its specific substitution pattern and the presence of two carboxylic acid groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

4-[(E)-2-carboxyethenyl]-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-10-7(8(13)14)5(4-9-10)2-3-6(11)12/h2-4H,1H3,(H,11,12)(H,13,14)/b3-2+

InChI Key

JOMQSANWNSPUHU-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=C(C=N1)/C=C/C(=O)O)C(=O)O

Canonical SMILES

CN1C(=C(C=N1)C=CC(=O)O)C(=O)O

Origin of Product

United States

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